molecular formula C20H21F3N4O2 B10928224 N-(3,4-dimethylphenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(3,4-dimethylphenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10928224
M. Wt: 406.4 g/mol
InChI Key: GVDDTPXPKGDZIT-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 3,4-dimethylphenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Final amide formation: The propanamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[3,4-b]pyridine derivatives.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group and pyrazolo[3,4-b]pyridine core play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(METHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
  • N~1~-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(CHLORO)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in N1-(3,4-DIMETHYLPHENYL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C20H21F3N4O2/c1-4-26-11-15-16(20(21,22)23)10-18(29)27(19(15)25-26)8-7-17(28)24-14-6-5-12(2)13(3)9-14/h5-6,9-11H,4,7-8H2,1-3H3,(H,24,28)

InChI Key

GVDDTPXPKGDZIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC(=C(C=C3)C)C)C(F)(F)F

Origin of Product

United States

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